molecular formula C14H15N3O3S B2558850 N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE CAS No. 905691-17-0

N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

Cat. No.: B2558850
CAS No.: 905691-17-0
M. Wt: 305.35
InChI Key: JPCRMKFNQNHXNC-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a dihydropyrimidinylsulfanyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the sulfanyl group: The dihydropyrimidinone can be reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other acetamides and dihydropyrimidinones.

    N-(2-METHOXYPHENYL)ACETAMIDE: Lacks the dihydropyrimidinylsulfanyl group.

    2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: Lacks the methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-7-13(17-14(19)15-9)21-8-12(18)16-10-5-3-4-6-11(10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCRMKFNQNHXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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